4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
The synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their ester forms has been investigated for their antiproliferative activity. These compounds, notably different from the benzamidine compounds with thrombin inhibitory and fibrinogen receptor antagonistic activities, have shown the ability to inhibit the proliferation of endothelial and tumor cells, highlighting their potential in cancer research (Ilić et al., 2011).
Biological and Antioxidant Activity
An uncommon series of [1,2,4]triazolopyrimidines has been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds were characterized through various spectroscopic techniques, indicating the role of these heterocyclic compounds in developing new antimicrobial agents with potential antioxidant properties (Gilava et al., 2020).
Antimicrobial Activities
New 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against tested microorganisms, suggesting their usefulness in creating new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Evaluation of Thienopyrimidine Derivatives
The synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity have been explored, demonstrating the potential of these heterocyclic compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine compounds, it may interact with its targets by forming covalent bonds, leading to changes in the targets’ function .
Biochemical Pathways
Given its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine compounds, it may affect pathways related to cellular signaling or metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
4-methoxy-N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-18-9-7-17(8-10-18)23(30)24-14-13-21-26-25-20-11-12-22(27-28(20)21)32-15-19(29)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBPPNJNBNUSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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